molecular formula C39H35NO4S B12316174 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-tritylsulfanylpentanoic acid

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-tritylsulfanylpentanoic acid

Cat. No.: B12316174
M. Wt: 613.8 g/mol
InChI Key: POEDPRJPBCNZHB-UHFFFAOYSA-N
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Description

(S)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid is a synthetic compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an amino group, and a tritylthio group. The compound is valuable in organic synthesis and biochemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. The tritylthio group is then introduced through a nucleophilic substitution reaction. The reaction conditions often involve the use of organic solvents like dichloromethane and bases such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of (S)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

(S)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tritylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the tritylthio group .

Mechanism of Action

The mechanism of action of (S)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid is unique due to its specific combination of the Fmoc protecting group and the tritylthio group. This combination provides stability and reactivity, making it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

Properties

Molecular Formula

C39H35NO4S

Molecular Weight

613.8 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-tritylsulfanylpentanoic acid

InChI

InChI=1S/C39H35NO4S/c41-37(42)36(40-38(43)44-27-35-33-23-12-10-21-31(33)32-22-11-13-24-34(32)35)25-14-26-45-39(28-15-4-1-5-16-28,29-17-6-2-7-18-29)30-19-8-3-9-20-30/h1-13,15-24,35-36H,14,25-27H2,(H,40,43)(H,41,42)

InChI Key

POEDPRJPBCNZHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

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